3-碘-6-甲基-1H-吲唑-5-胺

描述

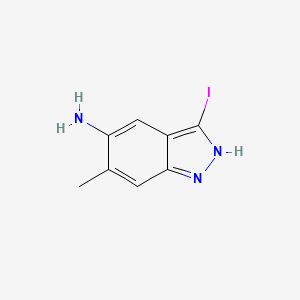

The compound "3-Iodo-6-methyl-1H-indazol-5-amine" is a derivative of the indazole class, which is a heterocyclic compound featuring a pyrazole ring fused to a benzene ring. Indazole derivatives are of significant interest due to their diverse pharmacological activities and their applications in medicinal chemistry. Although the provided papers do not directly discuss "3-Iodo-6-methyl-1H-indazol-5-amine," they do provide insights into the synthesis, structure, and biological activities of related indazole compounds, which can be extrapolated to understand the potential characteristics of the compound .

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, the synthesis of 1H-1,2,4-triazol-3-amines is described as a metal- and oxidant-free three-component desulfurization and deamination condensation process, which could potentially be adapted for the synthesis of indazole analogs . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves a condensation reaction, which is a common strategy in the synthesis of indazole derivatives . These methods highlight the versatility and environmental friendliness of current synthetic approaches to indazole compounds.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions that stabilize their conformation. For example, the crystal structure of a triazole-pyrimidine hybrid molecule shows intramolecular hydrogen bonding and a supramolecular chain formation in the crystal lattice . These structural features are crucial for the biological activity and could be relevant for "3-Iodo-6-methyl-1H-indazol-5-amine" as well.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of amino groups, for instance, allows for further functionalization through reactions such as acylation, alkylation, or condensation with other pharmacophores. The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electron density distribution within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the iodo and methyl groups in "3-Iodo-6-methyl-1H-indazol-5-amine" can affect these properties. For example, the introduction of a halogen can increase the compound's molecular weight and potentially its lipophilicity, which is an important factor in drug design. The chemical properties, such as acidity or basicity, can also be deduced from the functional groups present in the molecule .

科学研究应用

抗肿瘤活性

3-碘-6-甲基-1H-吲唑-5-胺: 正在被研究用于其在癌症治疗中的潜力。 该化合物的衍生物在抑制多种人类癌细胞系(包括肺癌、慢性髓性白血病、前列腺癌和肝癌细胞)的生长方面显示出有希望的结果 。 例如,某些衍生物已证明对癌细胞具有选择性细胞毒性,而对正常细胞则没有,这表明有可能开发出有效且低毒的抗癌药物 .

凋亡诱导

研究表明,3-碘-6-甲基-1H-吲唑-5-胺衍生物可以在癌细胞中诱导凋亡。 这是抗癌药物的关键机制,因为它会导致程序性细胞死亡,从而减少肿瘤生长。 这些化合物可能通过抑制 Bcl2 家族成员和 p53/MDM2 途径来影响凋亡和细胞周期 .

细胞周期阻滞

一些研究发现,3-碘-6-甲基-1H-吲唑-5-胺衍生物可以在肿瘤细胞系中导致细胞周期 G0-G1 期的阻滞。 这种作用阻止细胞分裂和增殖,这是癌症发展中的一个关键步骤 .

抗菌活性

尽管主要研究抗肿瘤特性,但包括3-碘-6-甲基-1H-吲唑-5-胺在内的吲唑衍生物也可能具有抗菌活性。 这包括针对各种病原体的潜在抗菌特性,这在开发新型抗生素方面可能具有价值 .

化疗药物开发

该化合物的衍生物正在被探索作为开发新型化疗药物的支架。 它们的高效性和低毒性特征使其成为克服当前化疗药物局限性的合适候选药物,例如选择性差和耐药性 .

分子杂交策略

3-碘-6-甲基-1H-吲唑-5-胺: 用于分子杂交策略,以设计具有增强生物活性的新化合物。 通过结合来自不同分子的药效团,研究人员旨在创造出具有改进抗肿瘤活性的衍生物 .

用于癌症治疗的抑制剂

该化合物的衍生物正在被评估为可以用于癌症治疗的抑制剂。 它们正在测试其抑制癌症细胞存活和增殖中涉及的关键途径的能力,例如 p53/MDM2 途径 .

合成药物研究

作为合成药物研究的一部分,3-碘-6-甲基-1H-吲唑-5-胺用作合成各种吲唑衍生物的起始原料。 然后筛选这些衍生物的广泛生物活性,从而有助于发现新药 .

未来方向

The future directions for research on “3-Iodo-6-methyl-1H-indazol-5-amine” and similar compounds could involve further exploration of their synthesis methods and potential medicinal applications. The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field .

作用机制

Target of Action

The primary target of 3-Iodo-6-methyl-1H-indazol-5-amine is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . It is known to be involved in various physiological and pathological processes, including immune regulation and cancer .

Mode of Action

3-Iodo-6-methyl-1H-indazol-5-amine acts as an IDO1 inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tryptophan to kynurenine . This inhibition can lead to the suppression of IDO1 protein expression .

Biochemical Pathways

The inhibition of IDO1 affects the kynurenine pathway , which is the primary route of tryptophan catabolism . By inhibiting IDO1, 3-Iodo-6-methyl-1H-indazol-5-amine can decrease the production of kynurenine and its downstream metabolites . This can have various downstream effects, including the modulation of immune responses and the suppression of tumor growth .

Pharmacokinetics

The compound’smolecular weight (273.07 g/mol) suggests that it may have favorable pharmacokinetic properties, as molecules under 500 g/mol are generally well-absorbed and distributed in the body .

Result of Action

The inhibition of IDO1 by 3-Iodo-6-methyl-1H-indazol-5-amine can lead to anti-proliferative activity in certain cancer cells . For example, one derivative of this compound exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116), with an IC50 value of 0.4 ± 0.3 mM . This compound also remarkably suppressed the IDO1 protein expression .

生化分析

Biochemical Properties

3-Iodo-6-methyl-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 3-Iodo-6-methyl-1H-indazol-5-amine can bind to specific proteins, altering their function and leading to changes in cellular processes .

Cellular Effects

The effects of 3-Iodo-6-methyl-1H-indazol-5-amine on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Iodo-6-methyl-1H-indazol-5-amine can induce apoptosis (programmed cell death) by activating the p53/MDM2 pathway . This compound also affects the cell cycle, leading to cell cycle arrest at specific phases, which can inhibit cell proliferation .

Molecular Mechanism

At the molecular level, 3-Iodo-6-methyl-1H-indazol-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby disrupting signaling pathways that are crucial for cell survival and proliferation . Additionally, 3-Iodo-6-methyl-1H-indazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Iodo-6-methyl-1H-indazol-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Iodo-6-methyl-1H-indazol-5-amine remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of 3-Iodo-6-methyl-1H-indazol-5-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-Iodo-6-methyl-1H-indazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound . The metabolic products of 3-Iodo-6-methyl-1H-indazol-5-amine can also influence metabolic flux and alter metabolite levels within the cell .

Transport and Distribution

The transport and distribution of 3-Iodo-6-methyl-1H-indazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . For instance, certain membrane transporters can enhance the cellular uptake of 3-Iodo-6-methyl-1H-indazol-5-amine, leading to higher intracellular concentrations .

Subcellular Localization

The subcellular localization of 3-Iodo-6-methyl-1H-indazol-5-amine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-Iodo-6-methyl-1H-indazol-5-amine may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

属性

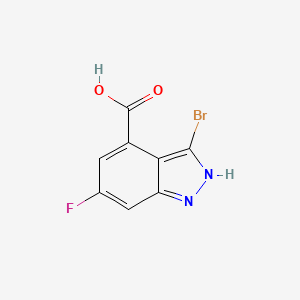

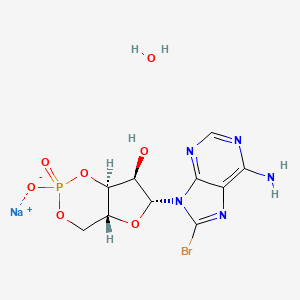

IUPAC Name |

3-iodo-6-methyl-2H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCABMPYPIFRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646658 | |

| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000343-40-7 | |

| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)